3-(3,4-Dichlorophenoxy)propanenitrile

Description

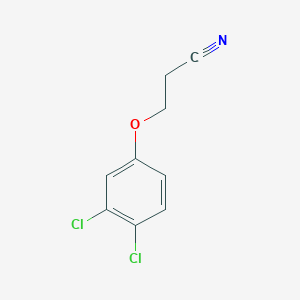

3-(3,4-Dichlorophenoxy)propanenitrile is a nitrile-containing aromatic compound with a dichlorinated phenoxy group. Its molecular formula is C₉H₆Cl₂NO, and it is structurally characterized by a propanenitrile backbone substituted with a 3,4-dichlorophenoxy group. The compound is listed under multiple synonyms, including ZINC19427095 and AKOS000172650, with CAS registry number 1018289-02-5 (or 1017206-42-6 in some sources) .

Properties

Molecular Formula |

C9H7Cl2NO |

|---|---|

Molecular Weight |

216.06 g/mol |

IUPAC Name |

3-(3,4-dichlorophenoxy)propanenitrile |

InChI |

InChI=1S/C9H7Cl2NO/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-3,6H,1,5H2 |

InChI Key |

GHHWFZKXGGDHJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OCCC#N)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenoxy)propanenitrile typically involves the reaction of 3,4-dichlorophenol with acrylonitrile in the presence of a base, such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the acrylonitrile, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenoxy)propanenitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and hydrogenation over a metal catalyst are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted phenoxypropanenitriles depending on the nucleophile used.

Scientific Research Applications

3-(3,4-Dichlorophenoxy)propanenitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenoxy)propanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, affecting their function. The chlorinated aromatic ring can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Nitriles

2-(3,4-Dichlorophenyl)-3-(1H-pyrrol-2-yl)propanenitrile (Compound 10)

This analog, synthesized via a multi-step procedure, replaces the phenoxy group with a pyrrole-substituted phenyl ring (Figure 1). It demonstrated moderate cytotoxicity in preliminary assays, yielding a 65% synthesis efficiency .

3-(4-Chloro-3-methylphenoxy)propanenitrile

This compound substitutes one chlorine atom with a methyl group at the 3-position of the phenyl ring.

Substituent Effects on Reactivity

- Electron-withdrawing effects : Dichloro substitution (3,4-) enhances electrophilicity at the nitrile group, favoring nucleophilic addition reactions.

- Steric hindrance: Methyl substitution (as in 3-(4-chloro-3-methylphenoxy)propanenitrile) may reduce reactivity compared to dichloro analogs.

Functional Comparison with Chlorinated Herbicides

Research Findings and Data

Cytotoxicity of Nitrile Analogs

- Compound 10 (pyrrole-substituted analog): Exhibited cytotoxicity in cell-based assays, though specific IC₅₀ values are unreported .

- This compound: No cytotoxicity data available; further studies needed to assess bioactivity.

Physicochemical Properties

| Property | This compound | 3-(4-Chloro-3-methylphenoxy)propanenitrile | Diuron |

|---|---|---|---|

| Molecular Weight | ~220 g/mol (estimated) | 195.65 g/mol | 233.10 g/mol |

| Chlorine Atoms | 2 | 1 | 2 |

| Functional Groups | Nitrile, dichlorophenoxy | Nitrile, chloro-methylphenoxy | Urea, dichlorophenyl |

Biological Activity

3-(3,4-Dichlorophenoxy)propanenitrile is an organic compound with the molecular formula C10H8Cl2N. It features a propanenitrile backbone linked to a dichlorophenoxy group, with chlorine atoms substituted at the 3 and 4 positions of the phenyl ring. This compound has garnered attention due to its potential biological activities, including antimicrobial and antifungal properties, which suggest it may disrupt cellular processes in target organisms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains, indicating its potential as a therapeutic agent. The mechanism of action is believed to involve disruption of cellular membranes and inhibition of essential metabolic processes.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. It is hypothesized that the dichlorophenoxy group enhances its ability to penetrate fungal cell walls, leading to increased efficacy against fungal pathogens. This characteristic could be particularly beneficial in agricultural applications where fungal resistance poses a significant challenge.

Toxicological Profile

The toxicological profile of this compound has been assessed through various studies. It is crucial to evaluate both acute and chronic toxicity to understand its safety for potential therapeutic and agricultural uses. Preliminary data suggests that while the compound exhibits biological activity, it also requires careful consideration regarding its environmental impact and human health safety .

Study on Antimicrobial Efficacy

A notable study evaluated the antimicrobial effects of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as an effective antimicrobial agent in clinical settings.

Fungal Resistance Trials

Another research initiative focused on the antifungal properties of this compound against Candida albicans. The study found that this compound significantly reduced fungal viability in vitro, suggesting it could be developed into a treatment for fungal infections resistant to conventional therapies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis was conducted with structurally similar compounds. The following table summarizes key differences and potential implications for biological activity:

| Compound Name | Structural Differences | Unique Characteristics |

|---|---|---|

| 3-(2,4-Dichlorophenoxy)propanenitrile | Chlorine atoms at different positions | Different reactivity due to positional effects |

| 3-(2,5-Dichlorophenoxy)propanenitrile | Different chlorine substitution pattern | Potentially altered biological activity |

| 3-(4-Chlorophenoxy)propanenitrile | Only one chlorine atom on the phenyl ring | May exhibit distinct chemical properties compared to dichloro variants |

| 2-Amino-3-(2,4-difluorophenoxy)propanenitrile | Amino group substitution | Enhanced solubility and stability due to amino functionalization |

This comparison highlights how variations in chlorine substitution can influence biological activity and reactivity, making this compound a valuable subject for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.